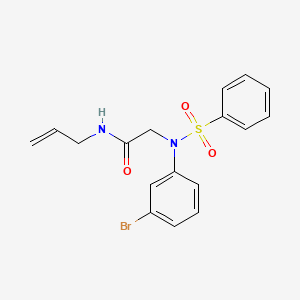![molecular formula C18H21NO2 B4899206 N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its potent analgesic effects. It was first synthesized in the 1970s as part of the fentanyl family of opioids, but its use as a recreational drug has only recently emerged.
Mecanismo De Acción
Methoxyacetylfentanyl acts on the opioid receptor system by binding to the mu-opioid receptor. This binding results in the activation of the receptor, which leads to the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl is more potent than fentanyl due to its higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects
Methoxyacetylfentanyl has potent analgesic effects, which makes it useful for pain management. However, it also has several adverse effects, including respiratory depression, sedation, and euphoria. Methoxyacetylfentanyl can also cause addiction and dependence, which makes it a potential drug of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyacetylfentanyl has several advantages for lab experiments, including its potent analgesic effects and high affinity for the mu-opioid receptor. However, it also has several limitations, including its potential for addiction and dependence, which makes it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl. One area of research is the development of new opioid analgesics that have fewer adverse effects than N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl. Another area of research is the study of the opioid receptor system, which could lead to the development of new drugs that target specific receptors.
Conclusion
In conclusion, N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl is a potent opioid analgesic that has gained attention due to its potent analgesic effects. It has been the subject of scientific research due to its high affinity for the mu-opioid receptor and its potential for addiction and dependence. Although it has several advantages for lab experiments, it also has several limitations that make it difficult to use in long-term studies. There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl, including the development of new opioid analgesics and the study of the opioid receptor system.
Métodos De Síntesis
Methoxyacetylfentanyl is synthesized from fentanyl, a potent opioid analgesic that is commonly used in clinical settings. The synthesis process involves the acetylation of fentanyl with acetic anhydride and the addition of a methoxy group to the phenyl ring. This process results in the formation of N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamidelfentanyl, which is a more potent opioid than fentanyl.
Aplicaciones Científicas De Investigación
Methoxyacetylfentanyl has been the subject of scientific research due to its potent analgesic effects. It has been used to study the opioid receptor system, which is responsible for the analgesic effects of opioids. Methoxyacetylfentanyl has been shown to bind to the mu-opioid receptor with high affinity, which is responsible for its potent analgesic effects.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(16-9-11-17(21-2)12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-7,9-12,14H,8,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRUIICQCRWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198113 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-isopropylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4899142.png)
![4-({[5-(anilinocarbonyl)-2-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B4899146.png)
![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4899147.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4899151.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)
![N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)


![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4899185.png)
![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![3,5-dichloro-4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4899204.png)